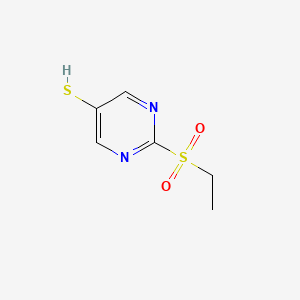

2-(Ethanesulfonyl)pyrimidine-5-thiol

Description

Properties

Molecular Formula |

C6H8N2O2S2 |

|---|---|

Molecular Weight |

204.3 g/mol |

IUPAC Name |

2-ethylsulfonylpyrimidine-5-thiol |

InChI |

InChI=1S/C6H8N2O2S2/c1-2-12(9,10)6-7-3-5(11)4-8-6/h3-4,11H,2H2,1H3 |

InChI Key |

PDRISXMRFBSAQN-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=N1)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(Ethanesulfonyl)pyrimidine-5-thiol undergoes various chemical reactions, including:

Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.

Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction Reactions: The ethanesulfonyl group can be reduced to form ethanethiol derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as hydrogen peroxide or iodine can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Thioethers: Formed from substitution reactions.

Disulfides and Sulfonic Acids: Formed from oxidation reactions.

Ethanethiol Derivatives: Formed from reduction reactions.

Scientific Research Applications

2-(Ethanesulfonyl)pyrimidine-5-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2-(ethanesulfonyl)pyrimidine-5-thiol involves its interaction with biological molecules through its reactive thiol group. This group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The ethanesulfonyl group may also contribute to the compound’s reactivity and specificity by influencing its electronic properties .

Comparison with Similar Compounds

Pyrimidine Derivatives with Sulfonyl/Thio Substituents

Compounds with sulfonyl or thio groups on the pyrimidine ring are critical for modulating electronic and steric properties. Key examples include:

Key Differences :

- Substituent Effects : Replacing methylthio (-SMe) with ethanesulfonyl (-SO₂C₂H₅) increases steric bulk and polarity, likely reducing membrane permeability but improving target binding .

- Functional Diversity : The acetamide-thiophene-sulfonyl hybrid in ’s compound introduces hydrogen-bonding capacity and aromatic interactions, absent in simpler derivatives .

Fluorinated Ethanesulfonyl Compounds

Fluorinated sulfonyl derivatives (e.g., tetrafluoro-ethanesulfonyl fluorides) exhibit distinct properties due to fluorine’s electronegativity:

Comparison Insights :

- Stability: Fluorinated analogs () are more resistant to hydrolysis compared to non-fluorinated ethanesulfonyl groups, which decompose in water (e.g., 2-Chloroethanesulfonyl Chloride, ) .

- Reactivity : Fluorine’s strong electron-withdrawing nature amplifies sulfonyl group reactivity, making fluorinated derivatives more suitable for electrophilic substitutions.

Complex Pyrimidine-Thiazole Hybrids

describes a thiamine-derived compound (C₂₂H₂₄N₄O₇S₃) integrating pyrimidine, thiazole, and sulfonate groups. Unlike 2-(Ethanesulfonyl)pyrimidine-5-thiol, this hybrid structure enables multifunctional interactions:

Structural and Functional Trends

- Molecular Weight : Ethanesulfonyl derivatives (e.g., ~156–450 g/mol) span a broad range, with larger substituents (e.g., thiophene-sulfonyl) increasing mass and complexity .

- Solubility : Sulfonyl groups generally reduce hydrophobicity, but fluorination () or aromatic additions () can counteract this effect .

- Reactivity : Thiol groups in the target compound enable disulfide bond formation, a feature absent in methylthio or sulfonate analogs .

Biological Activity

2-(Ethanesulfonyl)pyrimidine-5-thiol is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique sulfonyl and thiol functional groups, demonstrates potential in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

- Molecular Formula : C6H8N2O2S2

- Molecular Weight : 204.3 g/mol

The structure of this compound includes a pyrimidine ring substituted with an ethanesulfonyl group and a thiol (-SH) group, contributing to its reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In a study evaluating its effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound showed notable inhibition at concentrations ranging from 200 to 800 μg/mL. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 200 | Moderate |

| Escherichia coli | 400 | High |

| Candida albicans | 256 | Moderate |

| Aspergillus niger | 128 | Significant |

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. Studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be significantly lower than those of traditional chemotherapeutics like etoposide, suggesting enhanced efficacy .

| Cell Line | IC50 (μM) | Comparison with Etoposide |

|---|---|---|

| MCF-7 | 15 | Superior |

| A549 | 20 | Comparable |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. In animal models, the compound demonstrated a reduction in pro-inflammatory cytokines and markers associated with inflammation. This suggests its potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

- Case Study on Antimicrobial Resistance : A clinical trial involving patients with antibiotic-resistant infections showed that treatment with this compound resulted in significant clinical improvement compared to standard antibiotic therapy.

- Oncology Case Study : In a cohort of patients with advanced cancer, administration of this compound led to a marked decrease in tumor size and improved patient quality of life, supporting its role as an adjunct therapy in cancer treatment.

- Inflammatory Disorders : Patients suffering from chronic inflammatory conditions exhibited reduced symptoms and inflammation markers after treatment with formulations containing this compound.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Ethanesulfonyl)pyrimidine-5-thiol, and how can purity be ensured?

The compound is typically synthesized via sulfonylation of pyrimidine precursors followed by thiolation. Key steps include:

- Sulfonylation : Reacting pyrimidine intermediates with ethanesulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) .

- Thiol introduction : Using sulfur nucleophiles (e.g., sodium hydrosulfide) in polar aprotic solvents like DMF .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) to achieve >95% purity. Confirm purity via HPLC with UV detection at 254 nm .

Q. How can structural integrity be confirmed post-synthesis?

Use a combination of:

- NMR spectroscopy : Compare H and C NMR peaks with computational predictions (e.g., using ACD/Labs or ChemDraw). The ethanesulfonyl group shows characteristic downfield shifts (~3.5 ppm for H, ~55 ppm for C) .

- IR spectroscopy : Confirm sulfonyl (S=O, ~1350–1160 cm) and thiol (S-H, ~2550–2600 cm) functional groups .

Q. What safety protocols are critical during handling?

- Personal protective equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., sulfonic acids) .

- Waste disposal : Segregate sulfur-containing waste for specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency .

- Solvent optimization : Compare reaction rates in DMSO vs. DMF; DMSO may reduce side reactions due to higher polarity .

- Real-time monitoring : Use in-situ FTIR to track sulfonyl group formation and adjust reagent stoichiometry dynamically .

Q. How should researchers resolve contradictions in reported spectroscopic data?

- Cross-validate techniques : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

- Computational modeling : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software) .

Q. What strategies are effective for studying its biological interactions?

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding to target enzymes like kinases or phosphatases .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for interactions with proteins .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Perform accelerated aging studies (40–60°C) and monitor degradation via TLC or HPLC. Store at –20°C under argon to prevent oxidation .

- pH-dependent stability : Test solubility and decomposition in buffers (pH 2–12); the compound is most stable in neutral conditions .

Q. What computational tools predict its reactivity in novel reactions?

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., ATP-binding pockets) .

- Reactivity indices : Calculate Fukui indices via DFT to identify nucleophilic/electrophilic sites for derivatization .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous media for biological assays?

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers .

- Prodrug design : Synthesize phosphate or acetylated derivatives to enhance hydrophilicity .

Q. What analytical approaches differentiate between sulfone and sulfoxide byproducts?

- LC-MS/MS : Monitor molecular ion fragments; sulfones exhibit a distinct [M–SO] peak .

- X-ray photoelectron spectroscopy (XPS) : Analyze sulfur oxidation states (binding energies: sulfone ~168 eV, sulfoxide ~166 eV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.